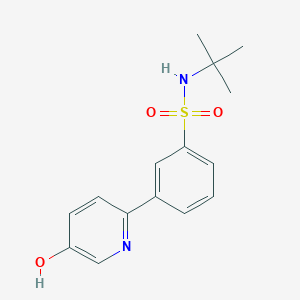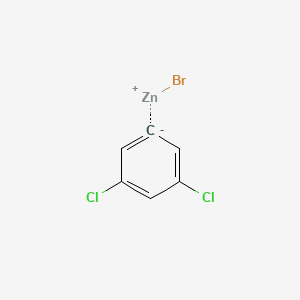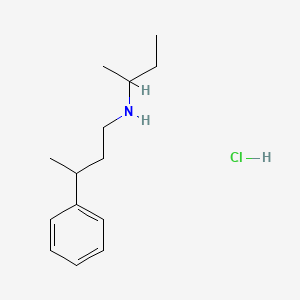
(Butan-2-yl)(3-phenylbutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(3-phenylbutyl)amine is a chemical compound with the molecular formula C14H23N . It has a molecular weight of 205.34 .
Synthesis Analysis
The synthesis of amines like (Butan-2-yl)(3-phenylbutyl)amine can be achieved through various methods. One common method involves the reduction of nitriles and amides with LiAlH4 . Another approach is the SN2 alkylation of ammonia or an alkylamine with an alkyl halide . These methods often require two steps but provide pure product, usually in good yield .Molecular Structure Analysis
The molecular structure of (Butan-2-yl)(3-phenylbutyl)amine consists of a butan-2-yl group and a 3-phenylbutyl group attached to a nitrogen atom . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Amines, including (Butan-2-yl)(3-phenylbutyl)amine, are known for their ability to act as weak organic bases . They can undergo alkylation and acylation reactions . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
Amines have the ability to engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms . The exact physical and chemical properties of (Butan-2-yl)(3-phenylbutyl)amine, such as its boiling point, melting point, and density, are not provided in the search results.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- The development of stereoselective synthesis processes for key intermediates in the preparation of pharmaceuticals illustrates the compound's relevance in synthetic organic chemistry. For example, a practical and efficient process for preparing key intermediates in antibiotic development showcases the application of related chemical structures in drug synthesis (Fleck et al., 2003).
- Another area of application is in the synthesis and crystallographic study of derivatives of butyrate and 1,3-dioxane. These studies not only expand the knowledge of chemical structures but also contribute to the development of new materials and molecules with potential applications in various industries (Jebas et al., 2013).
Catalysis and Chemical Transformations
- Research on catalytic processes and chemical transformations further underscores the importance of compounds with similar structural features. For instance, studies on reductive amination using native amine dehydrogenases to access chiral alkyl amines and amino alcohols demonstrate the compound's potential in biocatalysis and the synthesis of optically active molecules (Ducrot et al., 2021).
Material Science and Functionalization
- The exploration of synthetic pathways to cationic heteroleptic cyclometalated iridium complexes derived from related compounds highlights the potential application in the development of new materials with unique electronic and spectroscopic properties. Such materials could be useful in electronics, photonics, and as catalysts in organic synthesis (Volpi et al., 2012).
Pharmaceutical Intermediates
- The compound's relevance is also evident in pharmaceutical research, where related structures serve as intermediates in the synthesis of drugs and biologically active molecules. This includes the development of new synthetic routes to valuable pharmaceutical intermediates, demonstrating the compound's utility in drug discovery and development (Nagarapu et al., 2009).
Propiedades
IUPAC Name |
N-butan-2-yl-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-4-13(3)15-11-10-12(2)14-8-6-5-7-9-14/h5-9,12-13,15H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULDVVEGGGOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)(3-phenylbutyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416022.png)
![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6416036.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416044.png)






![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)

![3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride](/img/structure/B6416092.png)

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)